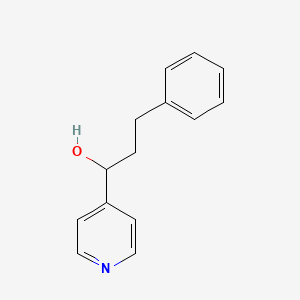

3-Phenyl-1-(pyridin-4-yl)propan-1-ol

描述

3-Phenyl-1-(pyridin-4-yl)propan-1-ol is a chiral secondary alcohol featuring a pyridinyl group at position 1 and a phenyl group at position 3 of the propanol backbone. This structure confers unique physicochemical properties, such as polarity, hydrogen-bonding capability, and aromatic π-π interactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthesis and Characterization: The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, analogous pyridine-propanol derivatives are synthesized by reacting 3-(pyridin-4-yl)propan-1-ol with nitro-substituted phthalonitrile under nitrogen at 50 °C for 72 hours, yielding products in ~73% efficiency . Characterization is typically performed via $^1$H NMR, as demonstrated for this compound in Figure S42 of supplementary materials .

属性

IUPAC Name |

3-phenyl-1-pyridin-4-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,8-11,14,16H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRXAUGAEMSWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292027 | |

| Record name | α-(2-Phenylethyl)-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865075-16-7 | |

| Record name | α-(2-Phenylethyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865075-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(2-Phenylethyl)-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(pyridin-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

化学反应分析

Types of Reactions

3-Phenyl-1-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nucleophiles

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, substituted phenyl or pyridinyl compounds

科学研究应用

3-Phenyl-1-(pyridin-4-yl)propan-1-ol has several applications in scientific research:

作用机制

The mechanism of action of 3-Phenyl-1-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis parameters, and properties:

Structural and Functional Differences

Electron-Donating vs. Electron-Withdrawing Groups :

- The phenyl group in this compound provides moderate electron density, while bromo (65) and chloro (66) substituents enhance electrophilicity, enabling Suzuki-Miyaura couplings .

- Perfluorophenyl (67) introduces strong electron-withdrawing effects, useful in materials science for designing fluorophores .

Symmetry and Steric Effects :

- Hydrogen-Bonding Capacity: The hydroxyl group in this compound participates in H-bonded rosette assemblies, as seen in porphyrin nanoring systems . This property is less pronounced in halogenated analogs (65, 66) due to reduced polarity.

生物活性

3-Phenyl-1-(pyridin-4-yl)propan-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl group and a pyridine moiety attached to a propanol backbone, with a molecular formula of CHN and a molecular weight of approximately 239.32 g/mol. Its unique structure allows for various chemical interactions, making it a candidate for medicinal chemistry applications.

1. Antimicrobial and Antiproliferative Effects

Research has indicated that this compound exhibits antimicrobial properties, which have been explored in various studies. Notably, it has shown potential antiproliferative effects against certain cancer cell lines, suggesting its utility in cancer therapy .

2. Neuroprotective Effects

Similar compounds have demonstrated neuroprotective effects, indicating that this compound may also interact with neurological pathways. This interaction could be linked to its potential as a treatment for neurodegenerative diseases.

3. Enzyme Inhibition

The compound is believed to inhibit specific enzymes and receptors, influencing cellular processes such as proliferation and apoptosis. Preliminary studies suggest its interaction with G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to involve:

- Enzyme Inhibition : Interacting with enzymes that regulate metabolic pathways.

- Receptor Modulation : Binding to receptors involved in inflammatory and neurological processes.

These interactions may lead to significant biological effects, including anti-inflammatory responses and neuroprotection.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Combining phenyl and pyridine derivatives under acidic or basic conditions.

- Reduction Reactions : Reducing corresponding ketones or aldehydes to form the alcohol.

These synthetic routes allow for modifications that enhance the compound's biological properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。